molecular formula C19H13FN2O2S2 B2800568 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1007226-06-3

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2800568
CAS No.: 1007226-06-3
M. Wt: 384.44
InChI Key: VQZORDVCQRZKGT-CMDGGOBGSA-N
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Description

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a combination of fluorobenzo[d]thiazole, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluorobenzo[d]thiazole moiety, which can be synthesized via the cyclization of 4-fluoroaniline with carbon disulfide and sulfur, followed by oxidation . The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl halide. The final step involves the formation of the acrylamide linkage through a condensation reaction with thiophene-2-carboxaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of fluorobenzo[d]thiazole, furan, and thiophene moieties, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials with tailored properties.

Properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2S2/c20-15-6-1-7-16-18(15)21-19(26-16)22(12-13-4-2-10-24-13)17(23)9-8-14-5-3-11-25-14/h1-11H,12H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZORDVCQRZKGT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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